solubility of 2-amino-N-benzyl-5-chlorobenzamide in organic solvents
solubility of 2-amino-N-benzyl-5-chlorobenzamide in organic solvents
An In-Depth Technical Guide to the Solubility of 2-amino-N-benzyl-5-chlorobenzamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, processability, and formulation development. This guide focuses on 2-amino-N-benzyl-5-chlorobenzamide, a derivative of the benzamide class of compounds. Due to a notable absence of publicly available quantitative solubility data for this specific molecule, this document provides a robust framework for its empirical determination. We will begin by examining the physicochemical properties of the parent compound, 2-amino-5-chlorobenzamide, to establish a theoretical baseline. Subsequently, this guide will offer a comprehensive, step-by-step protocol for determining the thermodynamic solubility of 2-amino-N-benzyl-5-chlorobenzamide in a range of relevant organic solvents using the gold-standard shake-flask method.[1][2][3][4] This is complemented by a detailed High-Performance Liquid Chromatography (HPLC) protocol for accurate quantification. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize the solubility profile of this compound.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is a fundamental physicochemical property in pharmaceutical sciences.[5] For a compound like 2-amino-N-benzyl-5-chlorobenzamide, understanding its solubility in various organic solvents is paramount for several stages of drug development:
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Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during crystallization processes.
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Formulation: The choice of excipients and the development of dosage forms (e.g., oral solids, injectables) are heavily influenced by the API's solubility.
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Analytical Method Development: Preparing stock solutions and standards for quantitative analysis requires knowledge of suitable solvents.
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Pre-clinical Studies: Solubilizing the compound in appropriate vehicles is necessary for in vitro and in vivo testing.
This guide addresses the current information gap by providing a practical framework for determining this vital parameter.
Theoretical Considerations: From Parent Compound to N-Benzylated Derivative
Physicochemical Properties of 2-amino-5-chlorobenzamide
The parent compound, 2-amino-5-chlorobenzamide, possesses the following characteristics:
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [6] |
| Molecular Weight | 170.59 g/mol | |
| Appearance | White to pale yellow crystalline powder | [6][7] |
| Melting Point | 168-175 °C | [6][7] |
| Qualitative Solubility | Soluble in acetone; also reported as soluble in polar solvents like water and alcohols. | [8][9] |
The presence of the amino (-NH₂) and amide (-CONH₂) groups allows 2-amino-5-chlorobenzamide to act as both a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents.
Predicted Impact of N-Benzylation on Solubility
The introduction of a benzyl group (a phenyl ring attached to a methylene group, -CH₂-Ph) at the amide nitrogen to form 2-amino-N-benzyl-5-chlorobenzamide is expected to significantly alter the molecule's physicochemical properties and, consequently, its solubility profile.
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Increased Molecular Weight and Size: The addition of the benzyl group increases the molecular weight and surface area.
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Reduced Polarity: The large, nonpolar phenyl ring of the benzyl group significantly decreases the overall polarity of the molecule.
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Steric Hindrance: The bulky benzyl group may sterically hinder the hydrogen bonding capabilities of the amide nitrogen.
Hypothesis: The N-benzylation will likely decrease the solubility of the compound in highly polar solvents (e.g., water) while increasing its solubility in solvents of intermediate to low polarity (e.g., dichloromethane, ethyl acetate, and toluene) compared to the parent compound.
Experimental Determination of Thermodynamic Solubility
Given the lack of existing data, an empirical approach is necessary. The "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility and is recommended by regulatory bodies.[1][2][10] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved analyte.[4]
Experimental Workflow for Solubility Determination
The overall process involves preparing a saturated solution, separating the solid and liquid phases, and quantifying the dissolved compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol: Shake-Flask Method
Materials:
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2-amino-N-benzyl-5-chlorobenzamide (solid)
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Selected organic solvents (HPLC grade)
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Scintillation vials or glass flasks with screw caps
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Orbital shaker or rotator with temperature control
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Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)
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Volumetric flasks and pipettes
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Analytical balance
Procedure:
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Preparation: Add an excess amount of solid 2-amino-N-benzyl-5-chlorobenzamide to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
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Solvent Addition: Add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.
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Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[4]
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Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.
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Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first portion of the filtrate to saturate the filter material. Collect the clear filtrate into a clean vial. This step is critical to remove all undissolved microparticles.
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Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (see Section 4).
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Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[3][11]
Analytical Quantification by HPLC-UV
A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of the dissolved compound in the filtrate.[11]
HPLC Workflow
The analytical process involves preparing standards and samples, performing the chromatographic separation, and processing the data.
Caption: Workflow for HPLC Quantification.
Step-by-Step Protocol: HPLC-UV Method
This protocol is a general guideline and should be optimized and validated for 2-amino-N-benzyl-5-chlorobenzamide.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined via UV scan (likely 254 nm - 320 nm) |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of HPLC-grade solvents. Degas the solution using sonication or vacuum filtration before use.[11]
-
Standard Stock Solution: Accurately weigh a known amount of 2-amino-N-benzyl-5-chlorobenzamide reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration (e.g., 1000 µg/mL).[11]
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Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards spanning the expected concentration range of the diluted samples.
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Calibration Curve Construction: Inject the calibration standards into the HPLC system. Plot the peak area response versus the concentration for each standard. Perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be >0.999 for a reliable curve.
-
Sample Analysis: Inject the diluted filtrate sample(s) from the solubility experiment.
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Calculation: Using the peak area of the sample and the equation of the line from the calibration curve, calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the original concentration in the saturated filtrate, which represents the solubility of the compound in that solvent.
Data Presentation and Interpretation
The experimentally determined solubility values should be tabulated for clear comparison. The data should be reported in standard units such as mg/mL and mol/L.
Table of Solvents for Determination:
| Solvent Class | Solvent | Dielectric Constant (ε) | Expected Solubility Trend | Determined Solubility (mg/mL) |
| Polar Protic | Methanol | 32.7 | Moderate | To be determined |
| Ethanol | 24.5 | Moderate | To be determined | |
| Polar Aprotic | Acetonitrile | 37.5 | Moderate to High | To be determined |
| Acetone | 20.7 | High | To be determined | |
| Ethyl Acetate | 6.0 | High | To be determined | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | To be determined | |
| Low Polarity | Dichloromethane (DCM) | 9.1 | High | To be determined |
| Toluene | 2.4 | Low to Moderate | To be determined | |
| Nonpolar | Hexane | 1.9 | Low | To be determined |
Conclusion
While published solubility data for 2-amino-N-benzyl-5-chlorobenzamide is scarce, this guide provides the necessary theoretical foundation and detailed, field-proven experimental protocols to enable researchers to determine this critical parameter. By employing the shake-flask method coupled with a validated HPLC-UV quantification technique, drug development professionals can generate the high-quality, reliable data needed to advance their research, optimize manufacturing processes, and design effective formulations.
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